CYP450 Inhibition: Selectivity vs. 4H-3,1-Benzoxazin-4-one
The compound exhibits a distinct CYP450 inhibition profile compared to its 4H-3,1-benzoxazin-4-one isomer. In human liver microsome assays, 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one demonstrates weak inhibition of CYP2E1, CYP2B6, and CYP2A6 with IC50 values all exceeding 20,000 nM [1]. In contrast, the 4H-3,1-benzoxazin-4-one isomer (CAS 7033-50-3) shows a different selectivity pattern, with a reported IC50 of 15,000 nM against CYP2E1 and 3,000 nM against CYP2B6 [2].
Isomer: CYP2B6 IC50 3,000 nM (approx. 7-fold difference)
| Evidence Dimension | CYP450 Enzyme Inhibition IC50 |
|---|---|
| Target Compound Data | CYP2E1: >20,000 nM; CYP2B6: >20,000 nM; CYP2A6: >20,000 nM |
| Comparator Or Baseline | 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (CAS 7033-50-3): CYP2E1: 15,000 nM; CYP2B6: 3,000 nM; CYP3A4: 39,000 nM |
| Quantified Difference | Approximately 7-fold difference in CYP2B6 inhibition; comparator shows detectable CYP2B6 inhibition at 3,000 nM while target remains >20,000 nM |
| Conditions | Human liver microsomes; CYP2E1 assay using chlorzoxazone 6-hydroxylation; CYP2B6 assay using bupropion hydroxylation; 20-minute incubation; LC-MS analysis |
Why This Matters
This differential CYP inhibition profile indicates that the 2H-1,4-benzoxazin-3(4H)-one scaffold may present lower drug-drug interaction liability for CYP2B6-mediated pathways compared to the 4H-3,1-benzoxazin-4-one isomer, making it a more suitable scaffold for medicinal chemistry programs where CYP2B6 inhibition is a concern.
- [1] BindingDB. BDBM50438845. CHEMBL2413882. Inhibition of CYP2E1, CYP2B6, CYP2A6 in human liver microsomes. IC50 >20,000 nM. View Source
- [2] BindingDB. BDBM50366398. CHEMBL4164113. Inhibition of CYP2E1, CYP2B6, CYP3A4 in human liver microsomes. IC50 values: CYP2E1 = 15,000 nM; CYP2B6 = 3,000 nM; CYP3A4 = 39,000 nM. View Source
